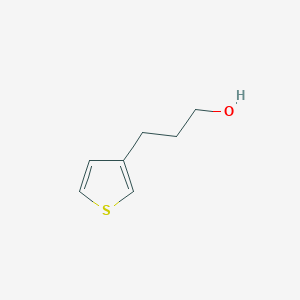

3-(3-Thienyl)-1-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

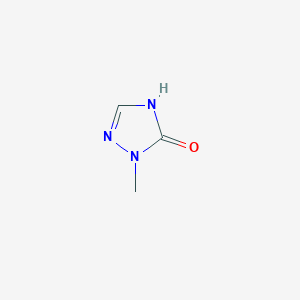

“3-(3-Thienyl)-1-propanol” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . The 3-thienyl group is a thienyl group with a molecular formula of C4H3S . It has an average mass of 83.133 and a monoisotopic mass of 82.99555 .

Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For instance, they have been used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond-forming reactions . They have also been used in the synthesis of luminescent metal–organic frameworks .

Aplicaciones Científicas De Investigación

Anticancer Activity

“3-(3-Thienyl)-1-propanol” derivatives have shown promising results in the fight against cancer. Compounds like Di(3-thienyl)methanol have been synthesized and screened against T98G brain cancer cell lines. These compounds induce cell death, growth inhibition, and cytogenetic damage, which are crucial parameters in cancer therapy . The thienyl nucleus is a core structure in many cancer growth inhibitors, highlighting the potential of “3-(3-Thienyl)-1-propanol” in developing new anticancer drugs.

Enzyme-Catalyzed Polymer Synthesis

The compound has been used in enzyme-catalyzed polymerization processes to create water-soluble conjugated polythiophenes . These polymers, such as poly [2-(3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS), are significant for their application in hybrid solar cells. The process is environmentally friendly, offering a green synthesis route for water-soluble conjugated polymers used in electrical components like organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Antimicrobial Agents

Thiophene derivatives, including those with the “3-(3-Thienyl)-1-propanol” structure, have been explored for their antimicrobial properties. The thienyl core is integral to the development of new antimicrobial therapeutic agents, providing a pathway for creating more effective treatments against various microbial infections .

Anti-HIV Agents

Research has indicated that thiophene derivatives can serve as potent anti-HIV agents. The structural properties of “3-(3-Thienyl)-1-propanol” make it a candidate for further exploration in the development of drugs to combat HIV, potentially leading to new classes of antiretroviral medications .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of thiophene derivatives are well-documented. “3-(3-Thienyl)-1-propanol” and its derivatives could be used to develop new medications that offer pain relief and reduce inflammation, which are critical in treating various chronic conditions .

Anticonvulsant and Antiepileptic Effects

Thiophene compounds have shown promise as anticonvulsants and antiepileptics. The unique structure of “3-(3-Thienyl)-1-propanol” may contribute to the synthesis of new drugs that help manage and treat seizure disorders, providing a new avenue for therapeutic intervention .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 3-thienylboronic acid, have been used in the development of biosensors for dopamine detection . This suggests that 3-(3-Thienyl)-1-propanol may interact with similar biochemical targets.

Biochemical Pathways

For instance, some compounds with a thiophene ring have been shown to disrupt ribosomal activity

Pharmacokinetics

A related compound, tienilic acid, has been shown to have a biological half-life of approximately 75 minutes in dogs, with about 9% of the dose excreted in urine over 8 hours

Propiedades

IUPAC Name |

3-thiophen-3-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOALIXWMWNSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2905370.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2905371.png)

![5-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2905377.png)